3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone
Description
The compound 3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a hybrid molecule featuring two distinct heterocyclic moieties:
- A 5-methoxyindole group, which is substituted at the 1-position of the propanone backbone.
- A 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole (tetrahydro-β-carboline) system linked to the ketone group.
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one |
InChI |
InChI=1S/C23H23N3O2/c1-28-17-6-7-22-16(14-17)8-11-25(22)13-10-23(27)26-12-9-21-19(15-26)18-4-2-3-5-20(18)24-21/h2-8,11,14,24H,9-10,12-13,15H2,1H3 |
InChI Key |
NYAFDSNWSNKAMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Biological Activity
The compound 3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article reviews the existing literature on its biological properties, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.41 g/mol . The structure comprises an indole moiety and a tetrahydropyridoindole unit, which are known for their diverse biological activities.
Anticancer Potential
Research indicates that compounds with similar structures to This compound exhibit anticancer properties. For instance, methoxy-substituted indoles have shown promising results in modulating cancer cell growth and apoptosis pathways. A study highlighted that certain indole derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through mitochondrial pathways .
Neuroprotective Effects
The tetrahydropyridoindole structure suggests potential neuroprotective effects. Similar compounds have been observed to enhance neuronal survival under oxidative stress conditions. Research on related indole derivatives has demonstrated their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Serotonin Receptor Modulation : Indole derivatives often interact with serotonin receptors, influencing mood and behavior.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration .
Case Study 1: Anticancer Activity
In a comparative study involving various indole derivatives, one compound demonstrated an IC50 value of 0.7 µM against cancer cell lines, significantly better than standard treatments like chloroquine (IC50 = 0.391 µM). This suggests that the structural features of This compound could provide enhanced therapeutic efficacy in oncology .
Case Study 2: Neuroprotection
A study focusing on the neuroprotective effects of tetrahydropyridoindoles found that these compounds could reduce neuronal death in models of oxidative stress. The tested derivative exhibited significant protective effects at concentrations as low as 10 µM , indicating a strong potential for treating neurodegenerative conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tetrahydropyridoindoles | Pyridoindole structure | Neuroprotective effects |
| Indole derivatives | Indole ring | Modulation of serotonin receptors |
| Methoxy-substituted indoles | Enhanced lipophilicity | Anticancer properties |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing indole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar indole-based compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Activity
The antimicrobial potential of indole derivatives has been well-documented. The compound may demonstrate activity against a range of bacterial strains due to its structural similarities with known antimicrobial agents. In vitro studies have shown that indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Antioxidant Activity
Indoles have also been recognized for their antioxidant properties. The ability to scavenge free radicals makes them potential candidates for the prevention of oxidative stress-related diseases. Research has indicated that certain indole derivatives can enhance cellular antioxidant defenses.
Study 1: Anticancer Evaluation
A study conducted on a series of indole derivatives demonstrated their efficacy in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was tested for its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins. Results showed significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Screening
In an antimicrobial assay comparing various indole derivatives, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing effective inhibition at concentrations lower than those required for conventional antibiotics .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Ring
Compound 1 : 3-(4-Chloro-1H-Indol-1-Yl)-1-(8-Methoxy-1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indol-2-Yl)-1-Propanone
- Structural Differences: Indole substitution: 4-chloro vs. 5-methoxy in the target compound. Pyridoindole substitution: 8-methoxy vs.
- The 8-methoxy on the pyridoindole may enhance solubility but reduce steric accessibility compared to the unsubstituted analog.
Compound 2 : (6-(Dimethylamino)-1H-Indol-2-Yl)-(1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indol-2-Yl)Methanone
- Structural Differences: Indole substitution: 6-dimethylamino group vs. 5-methoxy. Backbone: Methanone (C=O) vs. propanone (CH2-C=O).
- Implications: The dimethylamino group introduces basicity, which may improve solubility in acidic environments. The shorter methanone backbone could reduce conformational flexibility, affecting target engagement.
Variations in the Pyridoindole Substituents
Compound 3 : (8-(Trifluoromethoxy)-1,3,4,5-Tetrahydro-2H-Pyrido[4,3-b]Indol-2-Yl)-(5-(Trifluoromethyl)-1H-Pyrazol-3-Yl)Methanone
- Structural Differences: Pyridoindole substitution: 8-trifluoromethoxy vs. Heterocycle: Pyrazole vs. indole.
- Implications :
- The trifluoromethoxy group increases electronegativity and metabolic resistance.
- Pyrazole’s smaller size may allow for tighter binding to hydrophobic pockets.
Backbone Modifications
Compound 4 : 3-(5-Methoxy-1H-Indol-3-Yl)Propanoic Acid
- Structural Differences: Backbone: Propanoic acid (COOH) vs. propanone (C=O). Indole substitution: 3-position linkage vs. 1-position.
- Substitution at the indole’s 3-position (vs. 1-position) alters spatial orientation for receptor interactions.
Key Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
*Predicted using QikProp (BIOVIA).
Research Findings and Implications
- Substituent Position: Methoxy groups at the 5-position of indole (target compound) optimize electronic effects without steric clashes, unlike 4-chloro or 6-dimethylamino analogs .
- Metabolic Stability : Trifluoromethoxy groups (Compound 3) enhance resistance to oxidative metabolism but may reduce bioavailability due to increased molecular weight .
Preparation Methods
Synthesis of the Tetrahydro-Pyrido[4,3-b]Indole Core
The pyridoindole scaffold is synthesized through a modified Pictet-Spengler reaction. A representative protocol involves:
Reaction Conditions
-
Tryptamine hydrochloride (1.0 equiv)
-
Aldehyde (1.2 equiv, e.g., formaldehyde)
-
Acetic acid, 80°C, 12 h
Mechanistic Insight
The reaction proceeds via iminium ion formation, followed by electrophilic aromatic substitution at the indole C4 position. Methoxy groups are introduced post-cyclization to prevent regiochemical complications.
Functionalization with Methoxy Groups
Methoxy installation occurs through two primary routes:
Method A: Direct Electrophilic Methoxylation
Method B: Directed Ortho-Metalation
| Parameter | Value |
|---|---|
| Substrate | 8-Bromo-pyridoindole |
| Reagent | LDA, (MeO)₂B |
| Solvent | THF, -78°C |
| Workup | H₂O₂, NaOH |
| Yield | 62% |
Method B provides superior regioselectivity but requires brominated precursors.
Propanone Bridge Installation
The ketone linker is introduced via Friedel-Crafts acylation:
Optimized Protocol
-
Activate pyridoindole with AlCl₃ (2.5 equiv) in anhydrous DCM
-
Add 3-chloropropionyl chloride (1.1 equiv) at 0°C
-
Stir for 6 h at room temperature
-
Quench with ice-water, extract with EtOAc
-
Purify via silica chromatography (Hexane:EtOAc 3:1)
Yield : 58%
Critical Parameters
-
Excess Lewis acid prevents indole polymerization
-
Temperature control (<10°C) minimizes side reactions
Convergent Synthesis Strategies
Fragment Coupling Approach
Late-stage coupling of pre-formed indole and pyridoindole fragments improves modularity:
Cross-Coupling Reaction
| Component | Role |
|---|---|
| 5-Methoxyindole-1-propanal | Electrophile |
| Tetrahydro-pyridoindole | Nucleophile |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/EtOH (3:1) |
| Yield | 51% |
Advantages
-
Enables parallel synthesis of fragments
-
Facilitates structural diversification
Stereochemical Considerations
The tetrahydro-pyridoindole system contains two stereocenters (C1 and C3). Key resolution methods include:
4.1. Chiral Auxiliary Approach
-
Use (S)-2-phenylglycinol as temporary chiral director
-
Auxiliary removal: HCl/MeOH reflux
4.2. Enzymatic Resolution
Analytical Characterization
Critical quality control parameters and their analytical methods:
| Parameter | Method | Typical Value |
|---|---|---|
| Identity | ¹H NMR (500 MHz) | δ 8.21 (s, 1H, NH) |
| Purity | HPLC (C18) | ≥98.5% |
| Optical Rotation | Polarimetry | [α]²⁵D = +34.5° |
| Mass Confirmation | HRMS (ESI+) | m/z 403.1864 [M+H]+ |
Scale-Up Challenges and Solutions
6.1. Thermal Instability
-
Mitigation: Add BHT (0.1% w/w) as radical scavenger
-
Batch temperature maintained <50°C during workup
6.2. Purification Difficulties
-
Implemented crystallization from MTBE/heptane
-
Particle size control via anti-solvent addition rate
Emerging Methodologies
8.1. Continuous Flow Synthesis
8.2. Photoredox Catalysis
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(5-methoxy-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone?
- Methodology :
- Multi-step organic synthesis : Start with functionalized indole and pyridoindole precursors. For example, alkylation of 5-methoxyindole with a pyridoindole-containing ketone intermediate under basic conditions (e.g., NaH in DMF) .
- Key steps :
Coupling of indole and pyridoindole moieties via nucleophilic substitution or condensation reactions.
Purification via flash column chromatography using gradients of ethyl acetate/hexane.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- Structural confirmation :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- HRMS : High-resolution mass spectrometry for molecular formula validation (e.g., m/z calculated vs. observed) .
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm .
- Melting point analysis : Differential scanning calorimetry (DSC) .
Q. What preliminary biological screening assays are recommended?
- Methodology :
- Neuropharmacology :
- Receptor binding assays : Screen for serotonin (5-HT) or dopamine receptor affinity using radioligand displacement .
- Cancer research :
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dosage : Start with 1–10 µM concentrations and monitor dose-response curves .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across assays?
- Methodology :
- Orthogonal validation : Confirm results using independent techniques (e.g., Western blot for protein expression alongside cell viability assays) .
- Assay optimization : Adjust pH, temperature, or incubation time to minimize false positives/negatives .
- Statistical rigor : Use triplicate replicates and ANOVA for inter-assay variability analysis .
Q. What strategies are effective for structural optimization to enhance target selectivity?
- Methodology :
- Derivatization : Modify the methoxy group (e.g., replace with halogens or alkyl chains) to probe steric/electronic effects .
- Scaffold hopping : Replace the pyridoindole moiety with other heterocycles (e.g., quinoline) to assess binding pocket compatibility .
- SAR studies : Synthesize analogs with systematic substitutions and compare IC50 values .
Q. How can computational modeling guide mechanistic studies of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to predict binding modes with targets like 5-HT receptors or kinase domains .
- MD simulations : Perform 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes .
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using Schrödinger Suite .
Q. What formulation challenges arise due to the compound’s physicochemical properties?
- Methodology :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions for in vivo delivery .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .
- LogP determination : Shake-flask method with octanol/water partitioning to guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
